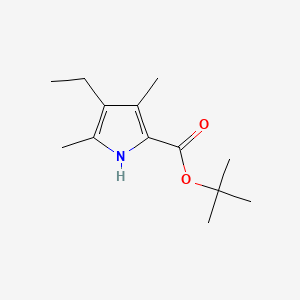
tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Overview
Description
PYR-6921, CAS#31896-92-1, is a useful intermediate for chemical synthesis of a number of biologically important molecules, including porphyrins, bile pigments, photosensitizers, anticancer drugs.
Biological Activity
Tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a compound that belongs to the pyrrole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 281.36 g/mol. The compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen.
Biological Activity Overview
Research has indicated that compounds with a pyrrole structure exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound are summarized below.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrrole can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, a related study showed that compounds with similar structures inhibited COX-1 and COX-2 enzymes effectively through specific interactions within the enzyme active sites . The structural characteristics of this compound suggest it may share similar inhibitory effects.
Antimicrobial Activity
Pyrrole derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that certain pyrrole compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 3.12 μg/mL . While specific data for this compound is limited, its structural similarity to other active pyrroles suggests potential antimicrobial efficacy.
Anticancer Potential
The anticancer properties of pyrrole derivatives are also noteworthy. Compounds containing the pyrrole moiety have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. Mechanistic studies indicate that these compounds may interact with cellular pathways involved in cell proliferation and survival . The precise effects of this compound on cancer cells warrant further investigation.
Case Studies
Several case studies highlight the biological relevance of pyrrole derivatives:
- Study on COX Inhibition : A study characterized a series of pyrrolo[3,4-c]pyrroles that inhibited COX enzymes through molecular docking simulations. The interactions revealed critical binding sites and stabilizing factors contributing to their inhibitory activity .
- Antibacterial Evaluation : Another research effort evaluated the antibacterial properties of pyrrole benzamide derivatives, demonstrating their effectiveness against resistant bacterial strains with promising MIC values .
Research Findings
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Properties
IUPAC Name |
tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-7-10-8(2)11(14-9(10)3)12(15)16-13(4,5)6/h14H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJFMXVYQCWHPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















